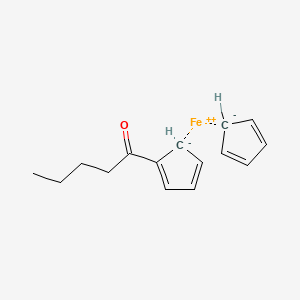
Valerylferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valerylferrocene is an organometallic compound that belongs to the ferrocene family. It consists of a ferrocene core, which is a sandwich-like structure with an iron atom sandwiched between two cyclopentadienyl rings, and a valeryl group (a five-carbon chain) attached to one of the cyclopentadienyl rings. This compound is known for its stability, unique redox properties, and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Valerylferrocene can be synthesized through the Friedel-Crafts acylation of ferrocene. The reaction involves the use of valeryl chloride (pentanoyl chloride) as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction conditions include:
Reactants: Ferrocene, valeryl chloride
Catalyst: Aluminum chloride (AlCl3)
Solvent: Anhydrous dichloromethane (CH2Cl2)
Temperature: Room temperature to slightly elevated temperatures
The reaction proceeds as follows:
Ferrocene+Valeryl chlorideAlCl3this compound+HCl
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Valerylferrocene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form ferrocenium salts using oxidizing agents such as ferric chloride (FeCl3) or silver nitrate (AgNO3).
Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the cyclopentadienyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: FeCl3, AgNO3, in solvents like acetonitrile or dichloromethane
Reduction: LiAlH4, in solvents like tetrahydrofuran (THF)
Substitution: Various electrophiles, in the presence of catalysts like AlCl3
Major Products Formed:
Oxidation: Ferrocenium salts
Reduction: Reduced ferrocene derivatives
Substitution: Functionalized ferrocene derivatives
Scientific Research Applications
Valerylferrocene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in bioorganometallic chemistry, including drug design and delivery systems.
Medicine: Explored for its anticancer and antimicrobial properties, with studies focusing on its mechanism of action and efficacy.
Industry: Utilized in the development of materials with unique electronic and magnetic properties, such as sensors and redox-active polymers.
Mechanism of Action
The mechanism of action of valerylferrocene, particularly in biological systems, involves its redox properties. The compound can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. This redox activity is crucial for its potential use in medicinal applications, where it can generate reactive oxygen species (ROS) that induce cytotoxic effects in cancer cells. The molecular targets and pathways involved include interactions with cellular components that lead to oxidative stress and apoptosis.
Comparison with Similar Compounds
Valerylferrocene can be compared with other ferrocene derivatives, such as:
Acetylferrocene: Similar in structure but with an acetyl group instead of a valeryl group. It has different reactivity and applications.
Methylferrocene: Contains a methyl group, leading to different electronic properties and uses.
Ferrocenium salts: Oxidized forms of ferrocene with distinct redox behavior and applications in electrochemistry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
1272-29-3 |
|---|---|
Molecular Formula |
C15H18FeO |
Molecular Weight |
270.15 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylpentan-1-one;iron(2+) |
InChI |
InChI=1S/C10H13O.C5H5.Fe/c1-2-3-8-10(11)9-6-4-5-7-9;1-2-4-5-3-1;/h4-7H,2-3,8H2,1H3;1-5H;/q2*-1;+2 |
InChI Key |
WBBVTMJVRLZWQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















